methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate
Description
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate is a hydrazine-derived compound characterized by an (E)-configured phenylmethylidene group attached to a hydrazinecarboxylate backbone. It is synthesized via condensation reactions between substituted hydrazides and aromatic aldehydes under reflux conditions in ethanol, often with glacial acetic acid as a catalyst . This compound serves as a precursor for synthesizing bioactive derivatives, including tetrazoles and acyl-hydrazones, which are studied for their pharmacological and material science applications . Its structure is confirmed by spectroscopic methods (¹H-NMR, IR, MS) and crystallographic analysis .
Properties
CAS No. |
1086250-01-2 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl N-[(Z)-benzylideneamino]carbamate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)11-10-7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/b10-7- |
InChI Key |
YUOINGYJYUCXIW-YFHOEESVSA-N |
SMILES |
COC(=O)NN=CC1=CC=CC=C1 |
Isomeric SMILES |
COC(=O)N/N=C\C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)NN=CC1=CC=CC=C1 |
solubility |
15.2 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate can be synthesized through the condensation reaction of methyl hydrazinecarboxylate with benzaldehyde. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as hydrazine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the phenylmethylidene group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that hydrazone derivatives, including methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate, exhibit significant antimicrobial properties. These compounds are often evaluated against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain hydrazones possess minimum inhibitory concentration (MIC) values comparable to established antibiotics, highlighting their potential as antimicrobial agents .
Anticancer Properties
Hydrazones are also being investigated for their anticancer potential. The ability of these compounds to interact with biological targets such as enzymes and receptors involved in cancer progression is a focal point of current research. Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further studies are necessary to elucidate the mechanisms involved.
Organic Synthesis
Intermediate in Chemical Reactions
this compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it valuable for synthesizing more complex molecules. This compound can be utilized in the formation of other hydrazone derivatives or as a precursor for the synthesis of bioactive compounds.
Carbene Chemistry
The compound has been explored as a precursor for generating carbenes, which are highly reactive species used in organic synthesis. The ability to generate carbenes safely from hydrazones like this compound expands its utility in synthetic chemistry, particularly in the development of novel materials and pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The phenylmethylidene group can engage in π-π interactions with aromatic residues in proteins, while the hydrazinecarboxylate moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of hydrazinecarboxylates with varying substituents on the hydrazine and aromatic moieties. Key structural analogues include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, influencing reactivity in condensation reactions .
- Steric Effects : Bulky substituents (e.g., thienyl, pyridinyl) reduce reaction yields due to steric hindrance .
Physicochemical Properties
| Property | Methyl 2-[(E)-Phenylmethylidene]-1-Hydrazinecarboxylate | Methyl 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide | 4-{[1-(8-Hydroxyquinolin-7-yl)-2-oxo-1,2-diphenyl-ethyl]amino}-N′-[(1)-phenylmethylidene]benzohydrazide |
|---|---|---|---|
| Melting Point (°C) | 110–114 (predicted) | 102–106 | 110–114 |
| Refractive Index (nD²²) | 1.654 | 1.646 | 1.679 |
| Solubility | Insoluble in water; soluble in DMSO, ethanol | Similar | Soluble in DMF, chloroform |
| Spectral Data (¹H-NMR) | Aromatic δ 7.2–8.1 ppm; NH δ 9.5–10.2 ppm | Aromatic δ 6.8–7.6 ppm; OCH₃ δ 3.8 ppm | Quinoline H δ 8.3–8.9 ppm; NH δ 10.5 ppm |
Biological Activity
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate, a hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by various research findings and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through the condensation of methyl hydrazinecarboxylate with benzaldehyde or its derivatives. The reaction typically involves dissolving the reactants in a suitable solvent like methanol and allowing the mixture to react under controlled conditions. The resulting product exhibits a trans configuration concerning the C=N bond, which is crucial for its biological activity.
Structural Details
- Molecular Formula : C10H12N2O2
- Configuration : Trans with respect to C=N bond
- Crystallography : Hydrogen bonding interactions and π-π stacking are observed in the crystal structure, which may influence its biological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of hydrazone derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 μg/mL |
| Escherichia coli | 128 μg/mL |
| Pseudomonas aeruginosa | 256 μg/mL |
These results indicate that the compound's efficacy varies among different bacterial strains, with some being more susceptible than others .
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies have shown that hydrazone derivatives can induce apoptosis in cancer cell lines such as SGC7901 (human gastric cancer) and ECA109 (human esophagus cancer). The mechanism of action often involves the generation of reactive oxygen species (ROS) leading to cell death .
Case Studies
- Antibacterial Efficacy : A study demonstrated that this compound exhibited strong antibacterial properties against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring could enhance activity further .
- Anticancer Mechanism : In a comparative study of various hydrazone compounds, it was found that those with electron-withdrawing groups on the phenyl ring exhibited enhanced cytotoxicity against pancreatic cancer cells. The study suggested that these modifications affect the electronic distribution within the molecule, thereby influencing its interaction with cellular targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of methyl hydrazinecarboxylate with an aromatic aldehyde (e.g., benzaldehyde derivatives) under acidic reflux conditions. Ethanol or methanol is typically used as a solvent, with glacial acetic acid as a catalyst (0.5–1% v/v). Reflux times range from 3–6 hours, monitored by TLC for completion .
- Optimization : Adjust stoichiometry (1:1 molar ratio of hydrazine to aldehyde), solvent polarity, and acid concentration to improve yield. Crystallization from ethanol or DMF/water mixtures enhances purity .
Q. How is the E-configuration of the phenylmethylidene group confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The E-configuration is evidenced by torsion angles > 150° between the hydrazinecarboxylate moiety and the phenyl ring. Spectroscopic techniques like NOESY NMR can also distinguish E/Z isomers by analyzing spatial proximity of protons .
Q. What analytical techniques are recommended for purity assessment and structural validation?
- Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) or melting point analysis (sharp melting range within 2°C).
- Structural validation :
- IR spectroscopy : Confirm N–H (3200–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C=N (1600–1640 cm⁻¹) stretches .
- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.0 ppm) and hydrazine NH (δ 8.5–10.0 ppm). ¹³C NMR identifies carbonyl (δ 165–170 ppm) and imine (δ 145–155 ppm) carbons .
Advanced Research Questions
Q. How do intermolecular interactions influence the supramolecular architecture of this compound?
- Methodology : SCXRD reveals hydrogen bonds (N–H⋯O, O–H⋯N) and π–π stacking (centroid distances 3.8–5.1 Å) that stabilize the crystal lattice. For example, in related hydrazinecarboxamides, intramolecular O–H⋯N bonds increase rigidity, while intermolecular C–H⋯O bonds form 3D networks . Computational tools (Mercury, CrystalExplorer) quantify interaction energies and visualize packing motifs .
Q. What strategies are effective in studying its potential as an enzyme inhibitor?
- Methodology :
- Docking simulations : Use AutoDock Vina with enzymes like urease or α-glucosidase (PDB IDs: 4H9M, 2ZE0). The hydrazinecarboxylate group often binds to active-site metal ions (e.g., Ni²⁺ in urease) .
- In vitro assays : Measure IC₅₀ via spectrophotometry. For example, inhibit acetylcholinesterase using Ellman’s method (λ = 412 nm) .
Q. How can computational modeling predict its reactivity in nucleophilic/electrophilic reactions?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic (HOMO-rich phenyl rings) or electrophilic (LUMO-low imine carbons) attacks .
- MD simulations : Simulate solvation in water/DMSO to assess stability and degradation pathways .
Q. What are the challenges in reconciling conflicting spectroscopic and crystallographic data?
- Case study : Discrepancies between NMR (solution-state) and SCXRD (solid-state) data may arise from dynamic effects (e.g., tautomerism). For example, enol-imine ↔ keto-amine tautomerism alters NMR signals but is fixed in the crystal lattice. Use variable-temperature NMR and SCXRD at multiple temperatures to resolve contradictions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- pH stability : Incubate in buffers (pH 1–12) at 25°C for 24 hours. Monitor degradation via HPLC. Hydrazine derivatives are typically stable at pH 4–7 but hydrolyze rapidly in strong acids/bases .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset >200°C. Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting, crystallization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
